molecular formula C6H5N3 B15072831 4H-Pyrrolo[3,2-d]pyrimidine CAS No. 399-61-1

4H-Pyrrolo[3,2-d]pyrimidine

Cat. No.: B15072831
CAS No.: 399-61-1
M. Wt: 119.12 g/mol
InChI Key: CNHKVYWNPVZYDW-UHFFFAOYSA-N
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Description

4H-Pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a method involves the reaction of 4-hydroxyl pyrrolopyrimidine with phosphorus oxychloride (POCl3) at 85°C for 2 hours, followed by neutralization and purification steps . Another method involves the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted through a series of reactions to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes to ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be an efficient approach for preparing pyrrolo[2,3-d]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which are valuable intermediates in the synthesis of bioactive compounds .

Mechanism of Action

Comparison with Similar Compounds

4H-Pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the versatility it offers for chemical modifications, making it a valuable scaffold in drug discovery and development.

Properties

CAS No.

399-61-1

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

4H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-2,4H,3H2

InChI Key

CNHKVYWNPVZYDW-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CC2=NC=N1

Origin of Product

United States

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